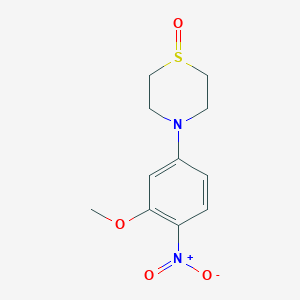

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide

Description

Contextualization within Modern Organic Chemistry and Heterocyclic Systems

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern organic chemistry. iipseries.org Their prevalence is particularly pronounced in the field of medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov These structures provide rigid, three-dimensional scaffolds that are crucial for effective binding to biological targets like proteins and enzymes. jocpr.com

The importance of heterocycles has grown with the development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, which grant chemists rapid access to a wide array of functionalized heterocyclic compounds. rsc.org This accessibility allows for the systematic exploration of chemical space in drug discovery programs. nih.govrsc.org Heterocycles like thiomorpholine (B91149) are considered "privileged scaffolds" because their core structure appears in numerous biologically active compounds, demonstrating their utility in the design of new therapeutic agents. jchemrev.comjchemrev.comresearchgate.net

Overview of Thiomorpholine and Sulfoxide (B87167) Chemistry

The thiomorpholine moiety is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. jchemrev.comjchemrev.com It is the sulfur analog of morpholine, where the oxygen atom is replaced by sulfur. jchemrev.comjchemrev.com In drug development, the inclusion of a thiomorpholine group can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids) and provide a "metabolically soft spot," as the sulfur atom can be readily oxidized in biological systems to the corresponding sulfoxide or sulfone. mdpi.comresearchgate.net The thiomorpholine scaffold is a component of various compounds investigated for a range of pharmacological activities. jchemrev.comresearchgate.netresearchgate.net

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl (>SO) functional group. wikipedia.org The bond between the sulfur and oxygen atoms is polar. wikipedia.orgfiveable.me Sulfoxides are typically synthesized through the controlled oxidation of their corresponding sulfides, often using reagents like hydrogen peroxide, with care being taken to prevent over-oxidation to the sulfone. wikipedia.orgorganic-chemistry.org A key feature of sulfoxides is the potential for chirality at the pyramidal sulfur center, which makes them valuable as chiral auxiliaries in asymmetric synthesis—a technique that selectively produces one of two mirror-image isomers (enantiomers) of a chiral molecule. fiveable.me The most widely recognized sulfoxide is dimethyl sulfoxide (DMSO), a versatile and common industrial and laboratory solvent. wikipedia.orgbritannica.com

Significance of Substituted Aromatic Moieties in Organic Synthesis

Aromatic rings are ubiquitous structural motifs in organic chemistry, particularly in the design of pharmaceuticals. jocpr.comnih.gov Their rigid and planar nature provides a stable framework that can participate in non-covalent interactions, such as π-stacking, which are vital for molecular recognition at biological targets. jocpr.comstfc.ac.uk The true synthetic power of aromatic moieties lies in the ability to modify their properties through the addition of various substituents.

The electronic and steric characteristics of an aromatic ring can be precisely adjusted by attaching electron-donating or electron-withdrawing groups. jocpr.com In the case of the 3-methoxy-4-nitrophenyl group, the methoxy (B1213986) (-OCH₃) group is electron-donating, while the nitro (-NO₂) group is strongly electron-withdrawing. This specific substitution pattern creates a polarized electronic environment that influences the ring's reactivity. vulcanchem.com Furthermore, the nitro group is a versatile functional handle; it can be readily reduced to an amino group (-NH₂), which then serves as a key building block for constructing more complex molecules through reactions like amide coupling. mdpi.com This strategic functionalization is a cornerstone of synthetic chemistry, enabling the creation of diverse molecular libraries for screening and development. drugdiscoverytrends.com

Rationale for Advanced Academic Investigation of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide

The academic interest in 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide stems from the unique convergence of its three primary structural components: the thiomorpholine ring, the sulfoxide functional group, and the substituted aromatic system. This combination encapsulates several key concepts in modern synthetic and medicinal chemistry.

The rationale for its investigation can be summarized as follows:

Structural Complexity and Synthesis: The molecule presents an interesting synthetic challenge, requiring the controlled assembly of the N-aryl bond, the heterocyclic ring, and the stereoselective oxidation of the sulfur atom.

Physicochemical Properties: The presence of the polar sulfoxide group, combined with the lipophilic thiomorpholine ring and the electronically polarized aromatic moiety, results in a unique set of physicochemical properties. Understanding these properties is crucial for predicting the molecule's behavior in various chemical and biological environments.

Potential as a Precursor: The 4-nitrophenyl group serves as a latent amino group. mdpi.com This makes the title compound a valuable intermediate or precursor. Following the reduction of the nitro group, the resulting aniline (B41778) derivative can be used in a wide range of coupling reactions to generate libraries of more complex molecules for further study, for instance in drug discovery programs.

Stereochemical Interest: The oxidation of the thiomorpholine sulfur atom to a sulfoxide introduces a chiral center. fiveable.me The study of methods to control the stereochemistry of this oxidation and to understand the conformational properties of the resulting stereoisomers is a significant area of academic research.

By investigating this specific molecule, researchers can explore fundamental principles of reactivity, stereochemistry, and molecular design that are broadly applicable across the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-17-11-8-9(2-3-10(11)13(14)15)12-4-6-18(16)7-5-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYKBRGGIJWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCS(=O)CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212096 | |

| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089651-30-7 | |

| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(3-methoxy-4-nitrophenyl)thiomorpholine 1-oxide, the analysis suggests several key disconnections corresponding to reliable chemical reactions.

The primary retrosynthetic steps are:

S-O Bond Disconnection : The sulfoxide (B87167) functionality can be disconnected via a functional group interconversion (FGI), leading back to the corresponding sulfide, 4-(3-methoxy-4-nitrophenyl)thiomorpholine. This suggests a late-stage oxidation of the sulfur atom.

Aryl C-N Bond Disconnection : The bond between the thiomorpholine (B91149) nitrogen and the aromatic ring can be broken. This points to two major synthetic strategies for its formation:

Nucleophilic Aromatic Substitution (SNAr) : This involves thiomorpholine acting as a nucleophile attacking an activated aromatic ring, such as 1-halo-3-methoxy-4-nitrobenzene. The strong electron-withdrawing nitro group is crucial for activating the ring towards this type of reaction. mdpi.com

Metal-Catalyzed Cross-Coupling : Reactions like the Buchwald-Hartwig amination could also forge this bond, coupling thiomorpholine with an appropriate aryl halide or triflate. bioengineer.orgnih.gov

Thiomorpholine Ring Disconnections : The thiomorpholine ring itself can be disconnected in several ways, suggesting different cyclization strategies. A common approach involves disconnecting the two C-N bonds or C-S bonds, leading back to acyclic precursors like bis(2-haloethyl)amines or diethanolamine derivatives that can be cyclized with a sulfur source. nih.govacs.orgchemrxiv.org An alternative disconnection breaks the ring into an amino-thiol (like cysteamine) and a two-carbon electrophile. nih.govnih.gov

This analysis outlines a convergent synthesis where the thiomorpholine ring and the substituted aromatic moiety are prepared separately before being joined, followed by a final oxidation step.

Synthesis of Thiomorpholine Ring Systems

The thiomorpholine scaffold is a key heterocyclic motif found in various biologically active compounds. jchemrev.comresearchgate.net Its synthesis can be achieved through various routes, involving different cyclization strategies and subsequent functionalization.

Cyclization Strategies for Thiomorpholine Formation

The formation of the six-membered thiomorpholine ring is a critical step that can be accomplished using several established methods. jchemrev.com

| Strategy | Precursors | Reagents/Conditions | Reference |

| Double Alkylation | Diethanolamine | Converted to bis(2-chloroethyl)amine, then reacted with a sulfide source (e.g., Na₂S). | nih.govacs.orgchemrxiv.org |

| Reductive Cyclization | Ethyl mercaptoacetate and Aziridine | Forms thiomorpholin-3-one intermediate, which is then reduced. | nih.govacs.orgchemrxiv.org |

| From Amino Alcohols | 2-Mercaptoethanol and Aziridine | Forms an intermediate that is halogenated and then cyclized with a base. | nih.govacs.orgchemrxiv.org |

| Photochemical Thiol-Ene | Cysteamine hydrochloride and Vinyl chloride | A continuous flow photochemical reaction followed by base-mediated cyclization. | nih.govchemrxiv.orgnih.gov |

| Double Aza-Michael Addition | Aromatic amines and Divinyl sulfone | One-pot reaction where a nitroarene is reduced in situ to an aniline (B41778), which then undergoes a double addition to divinyl sulfone. | researchgate.net |

One of the most direct approaches involves the reaction of diethanolamine, which is first converted to an amino-mustard species (e.g., bis(2-chloroethyl)amine) and subsequently cyclized by treatment with a nucleophilic sulfur source like sodium sulfide. nih.govacs.org Another common strategy involves the reaction of 2-mercaptoethanol with aziridine, followed by conversion of the hydroxyl group to a leaving group and subsequent base-induced cyclization. acs.orgchemrxiv.org More modern and efficient methods include a telescoped photochemical thiol-ene reaction between cysteamine and vinyl chloride in a continuous flow system, which provides thiomorpholine in high yield. nih.govnih.govwikipedia.org

Functionalization of the Thiomorpholine Nitrogen and Sulfur

Once the thiomorpholine ring is formed, its nitrogen and sulfur atoms can be functionalized to build the target molecule.

Functionalization of Nitrogen (N-Arylation) : The introduction of the 3-methoxy-4-nitrophenyl group onto the nitrogen atom is a key C-N bond-forming reaction. Given the electron-deficient nature of the target aromatic ring (due to the nitro group), a nucleophilic aromatic substitution (SNAr) is a highly effective method. mdpi.com This typically involves reacting thiomorpholine with an activated aryl halide, such as 1-chloro- or 1-fluoro-3-methoxy-4-nitrobenzene, often in the presence of a base like triethylamine (TEA) or potassium carbonate. mdpi.comresearchgate.net Alternatively, transition metal-catalyzed methods, such as palladium-catalyzed Buchwald-Hartwig amination, offer a versatile route for N-arylation, especially for less activated aromatic systems. nih.govresearchgate.net

Functionalization of Sulfur (Oxidation) : The target molecule features a sulfoxide, which is formed by the oxidation of the sulfur atom in the thiomorpholine ring. The sulfur in thiomorpholine is susceptible to oxidation, making this a common transformation. mdpi.com This oxidation must be controlled to prevent over-oxidation to the sulfone. Common reagents for this selective conversion include mild oxidizing agents such as sodium periodate (NaIO₄), hydrogen peroxide (H₂O₂) under controlled conditions, or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts.

Introduction and Modification of the 3-Methoxy-4-nitrophenyl Moiety

The synthesis of the substituted aromatic portion of the molecule requires the strategic placement of the methoxy (B1213986) and nitro groups on the benzene (B151609) ring before it is coupled to the thiomorpholine heterocycle.

Strategies for Nitro and Methoxy Group Incorporation on Aromatic Rings

The placement of substituents on an aromatic ring is governed by the directing effects of the groups already present. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group.

To achieve the desired 3-methoxy-4-nitro substitution pattern relative to the point of attachment to the thiomorpholine ring, the synthesis would typically begin with a precursor that already contains a methoxy group. For instance, starting with 3-methoxyphenol or a related anisole derivative, an electrophilic nitration reaction can be performed. The nitration of activated rings like phenols must be conducted cautiously, often using diluted nitric acid to avoid over-reaction and oxidation. quora.com The hydroxyl or another functional group at the 1-position would then be converted into a suitable leaving group (e.g., a halogen) for the subsequent coupling reaction. An alternative route involves starting with a molecule that already has the desired substitution pattern, such as 4-fluoro-2-methoxy-1-nitrobenzene, which can be converted into a precursor like 3-methoxy-4-nitrophenol. chemicalbook.com

Aromatic Coupling Reactions (e.g., N-arylation)

As discussed in section 2.2.2, the final key step in assembling the core scaffold is the N-arylation reaction. This joins the thiomorpholine heterocycle with the 3-methoxy-4-nitrophenyl moiety.

| Coupling Reaction | Substrates | Catalyst/Reagents | Key Feature | Reference |

| SNAr | Thiomorpholine + 1-Halo-3-methoxy-4-nitrobenzene | Base (e.g., K₂CO₃, TEA) | Effective due to activation by the para-nitro group. No metal catalyst needed. | mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Thiomorpholine + 1-Halo-3-methoxy-4-nitrobenzene | Palladium catalyst + Ligand (e.g., phosphine-based) + Base | Broad substrate scope, applicable to less activated aryl halides. | nih.govresearchgate.net |

The SNAr reaction is particularly well-suited for this synthesis. The strong electron-withdrawing effect of the nitro group at the para-position significantly lowers the electron density of the aromatic ring, making the carbon atom attached to the leaving group (e.g., fluorine or chlorine) highly electrophilic and susceptible to attack by the secondary amine of thiomorpholine. mdpi.com This reaction is often carried out by heating the two components in a suitable solvent with a non-nucleophilic base to neutralize the acid formed during the reaction. mdpi.com

Oxidation Strategies for Thiomorpholine 1-oxide Formation

The formation of the thiomorpholine 1-oxide is achieved through the selective oxidation of the sulfide precursor. The primary challenge in this synthesis is to prevent over-oxidation to the thermodynamically more stable sulfone (thiomorpholine 1,1-dioxide). The choice of oxidant and reaction conditions is paramount to controlling the reaction's outcome.

Stoichiometric oxidation methods are widely employed for the conversion of sulfides to sulfoxides due to their reliability and straightforward application. Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) and "green" oxidants such as hydrogen peroxide (H₂O₂).

meta-Chloroperoxybenzoic acid (mCPBA): This reagent is highly effective for the selective oxidation of sulfides. The reaction is typically conducted at low temperatures, often around 0 °C or below, in chlorinated solvents like dichloromethane to moderate the reactivity of the oxidant and minimize the formation of the sulfone byproduct. Using one equivalent of mCPBA generally favors the formation of the sulfoxide. researchgate.net

Hydrogen Peroxide (H₂O₂): As an oxidant, hydrogen peroxide is environmentally benign, with water being its only theoretical byproduct. rsc.org The oxidation of sulfides with H₂O₂ proceeds via a nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.govmdpi.com While this reaction can be performed without a catalyst, it is often slow. nih.gov Its effectiveness and selectivity are frequently enhanced by the use of various catalysts. Careful control over stoichiometry and temperature is crucial, as the process can proceed in successive stages, first to the sulfoxide and then to the sulfone. mdpi.com

| Oxidant | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane, 0 °C to room temp. | High reliability; Good selectivity with 1 equivalent. researchgate.net | Generates chlorinated benzoic acid waste; Can be explosive. |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst. | Environmentally friendly (byproduct is water); Low cost. rsc.org | Can be slow without a catalyst; Risk of over-oxidation to sulfone. mdpi.comrsc.org |

Catalytic methods are preferable from a green chemistry perspective and are essential for achieving enantioselectivity. The sulfur atom in the thiomorpholine ring is prochiral, and its oxidation creates a stereocenter, leading to the possibility of two enantiomers. Chiral sulfoxides are valuable intermediates in the pharmaceutical industry. wiley-vch.delibretexts.orgrsc.org

Metal-Catalyzed Systems: A variety of transition metal complexes have been developed to catalyze the asymmetric oxidation of sulfides.

Titanium-Based Catalysts: The Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral tartrate ester, such as diethyl tartrate (DET), is a foundational method for enantioselective sulfoxidation. acsgcipr.orgresearchgate.netorganic-chemistry.org The addition of water can modify the catalyst structure and significantly improve enantiomeric excess. libretexts.orgresearchgate.net

Vanadium-Based Catalysts: Chiral vanadium complexes, particularly those derived from Schiff base ligands, are highly effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the terminal oxidant. libretexts.orgresearchgate.netresearchgate.net These systems are valued for their operational simplicity. researchgate.net

Manganese and Other Metals: Chiral manganese porphyrin complexes have demonstrated high enantioselectivity in the oxidation of certain sulfides. acs.org

Biocatalysis and Organocatalysis:

Enzymatic Oxidation: Biocatalytic methods employ enzymes such as oxidases or peroxidases, or whole-cell systems like the bacterium Pseudomonas frederiksbergensis, to perform highly enantioselective sulfoxidations under mild conditions. acsgcipr.orgorganic-chemistry.org

Peptide Catalysis: Short peptides containing residues like aspartic acid have been shown to catalyze enantioselective sulfoxidation, likely through the formation of a transient peracid species. nih.gov

| Catalyst System | Chiral Component | Typical Oxidant | Key Features |

|---|---|---|---|

| Titanium (Kagan-Modena) | Diethyl Tartrate (DET) | Hydroperoxides (e.g., TBHP) | Well-established; Enantioselectivity sensitive to water content. libretexts.orgresearchgate.net |

| Vanadium | Chiral Schiff Bases | Hydrogen Peroxide (H₂O₂) | Operationally simple; Good enantioselectivities. libretexts.orgresearchgate.net |

| Biocatalysis | Enzymes (e.g., Peroxidase) | Hydrogen Peroxide / O₂ | High enantioselectivity; Mild, environmentally friendly conditions. acsgcipr.orgorganic-chemistry.org |

| Organocatalysis | Chiral Peptides | Hydrogen Peroxide | Metal-free approach. nih.gov |

Stereoselective Synthesis and Diastereomeric/Enantiomeric Control

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a single enantiomer is required. The direct enantioselective oxidation of the prochiral sulfide is the most efficient strategy. wiley-vch.de

The mechanism of stereoselective oxidation relies on creating a chiral environment around the sulfur atom during the oxygen transfer step. In metal-catalyzed systems, the sulfide substrate coordinates to the chiral metal complex. This coordination orients the sulfide in a specific conformation, exposing one of the two lone pairs on the sulfur atom to preferential attack by the oxidant. acsgcipr.org The structure of the ligand, the substrate, and the reaction conditions all play a role in determining the degree of enantiomeric excess (ee). wiley-vch.de

Another strategy for obtaining enantioenriched sulfoxides is through kinetic resolution. In this process, a racemic mixture of the sulfoxide is subjected to conditions that preferentially oxidize one enantiomer to the sulfone, leaving the unreacted, less reactive enantiomer in high enantiomeric excess. metu.edu.trresearchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry aims to improve the efficiency, safety, and environmental impact of chemical processes. Techniques like continuous flow chemistry and the application of green chemistry principles are highly relevant to the synthesis of thiomorpholine 1-oxides.

Continuous flow chemistry offers significant advantages for oxidation reactions, which are often highly exothermic and can pose safety risks on a large scale. The use of microreactors provides superior control over reaction parameters such as temperature, pressure, and residence time, which is critical for maximizing selectivity for the desired sulfoxide and preventing over-oxidation. acs.org

Key benefits of flow chemistry for sulfoxidation include:

Enhanced Safety: The small reactor volume minimizes the risk associated with exothermic reactions or unstable reagents.

Improved Selectivity: Precise control over stoichiometry and residence time can suppress the formation of the sulfone byproduct. A "multipoint dosing" approach, where the oxidant is introduced at several points along the reactor, can further enhance selectivity by maintaining a low local concentration of the oxidant. acs.org

Scalability: Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel ("numbering up").

Iron-catalyzed continuous-flow systems using hydrogen peroxide have proven effective for producing sulfoxides in high yield and selectivity for extended periods. rsc.orgrsc.orgnih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio |

| Selectivity Control | Difficult to control local concentrations | Precise control of residence time and stoichiometry; allows multipoint dosing. acs.org |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes. |

| Scalability | Requires larger, redesigned reactors | Achieved by continuous operation or numbering-up. acs.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.

Use of Greener Reagents: Employing hydrogen peroxide or molecular oxygen as the oxidant is a key green strategy, as they produce water or no byproducts, respectively, conferring a high atom economy. rsc.orgresearchgate.netrsc.org This is a significant improvement over stoichiometric reagents like mCPBA which generate waste.

Catalysis: The use of catalytic quantities of a reagent is superior to stoichiometric amounts. Both metal-based and biocatalytic sulfoxidation methods reduce waste and increase process efficiency. acsgcipr.orgresearchgate.net

Alternative Energy Sources: Photochemical methods, which use light to drive the oxidation of sulfides, represent a sustainable approach that can often be performed under mild conditions. rsc.orgresearchgate.net

Solvent Reduction: The ideal green process minimizes or eliminates solvent use. Research into solvent-free reaction conditions or the use of more environmentally benign solvents is an active area. acsgcipr.orgmdpi.com

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. However, specific NMR data for 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide is reportedly unpublished. vulcanchem.com A complete analysis would typically involve the following techniques:

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the thiomorpholine (B91149) ring, and the methoxy (B1213986) group. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of the molecule. For analogous nitrophenyl-thiomorpholine derivatives, aromatic protons are typically observed in the range of δ 7.5–8.2 ppm, and methoxy singlets appear around δ 3.8–4.0 ppm. vulcanchem.com

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Characteristic shifts for carbons attached to the nitro group are expected around δ 145–150 ppm, while the carbons of the thiomorpholine ring would likely appear in the δ 40–60 ppm range. vulcanchem.com

Without experimental spectra, a detailed data table of chemical shifts and coupling constants for 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide cannot be constructed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for determining the complete structural framework.

COSY (Correlation Spectroscopy): This technique would establish the correlations between protons that are coupled to each other, helping to map out the spin systems within the thiomorpholine and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity between different functional groups, such as the attachment of the phenyl ring to the thiomorpholine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining the molecule's stereochemistry and preferred conformation.

As no primary NMR data is available, no analysis based on these two-dimensional techniques can be performed.

NMR for Stereochemical and Conformational Analysis

The thiomorpholine 1-oxide ring can exist in various conformations, such as chair or boat forms, and the sulfoxide (B87167) group introduces a stereocenter, potentially leading to diastereomers. The orientation of the sulfoxide oxygen (axial or equatorial) and the conformation of the six-membered ring would be investigated using techniques like NOESY and by analyzing coupling constants. However, in the absence of experimental data, the stereochemical and conformational properties of this specific compound remain uncharacterized in the public record.

Application of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₄N₂O₄S), an HRMS analysis would be expected to yield a mass measurement that corresponds to its calculated exact mass, thereby confirming its elemental composition. No such experimental data has been published.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

In tandem mass spectrometry, ions of the parent molecule are isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. A proposed fragmentation pathway for this compound would likely involve characteristic losses of the nitro group, the methoxy group, and fragmentation of the thiomorpholine 1-oxide ring. This analysis is contingent on having the experimental MS/MS data, which is not available.

Application of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional moieties: the nitro group, the methoxy group, the aromatic ring, the thiomorpholine ring, and the sulfoxide group.

The vibrational analysis of the title compound would reveal prominent peaks corresponding to the stretching and bending vibrations of these groups. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The presence of the sulfoxide (S=O) group is characterized by a strong absorption band in the range of 1070-1030 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹. The aliphatic C-H stretching vibrations of the thiomorpholine ring are anticipated in the 2950-2850 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1545 - 1515 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1325 | Strong |

| Sulfoxide (S=O) | Stretch | 1060 - 1040 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1605 - 1580, 1500 - 1475 | Medium to Strong |

| Methoxy (C-O) | Stretch | 1260 - 1240 | Strong |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |

| C-N | Stretch | 1340 - 1250 | Medium |

Application of Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the nitrophenyl chromophore.

The presence of the nitro group, a strong chromophore, and the methoxy group, an auxochrome, on the benzene ring significantly influences the electronic absorption properties. Typically, nitrophenol and its derivatives exhibit strong absorption bands in the UV-Vis region. For instance, 4-nitrophenol (B140041) shows an absorption maximum around 317 nm, which shifts to approximately 400 nm for the 4-nitrophenolate (B89219) ion. The electronic spectrum of the title compound is anticipated to show characteristic π → π* transitions of the aromatic system and potentially n → π* transitions associated with the nitro and sulfoxide groups. The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity.

The expected electronic transitions for this compound are summarized in the following interactive data table.

| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | Nitrophenyl | 320 - 350 | > 10,000 |

| n → π | Nitro (NO₂) | 270 - 290 | < 2,000 |

| n → π* | Sulfoxide (S=O) | 210 - 230 | < 5,000 |

X-ray Crystallography for Solid-State Structural and Absolute Configuration Determination

In the crystal structure of 4-(4-nitrophenyl)thiomorpholine (B1608610), the thiomorpholine ring adopts a chair conformation. mdpi.comresearchgate.net The 4-nitrophenyl group is attached to the nitrogen atom of the thiomorpholine ring. mdpi.comresearchgate.net For the title compound, it is expected that the thiomorpholine ring would also adopt a chair conformation. The presence of the bulky sulfoxide group at the 1-position and the methoxy group on the phenyl ring may influence the crystal packing and intermolecular interactions. The sulfoxide oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded networks in the crystal lattice. Furthermore, if the compound crystallizes as a single enantiomer, X-ray crystallography can be used to determine its absolute configuration.

Below is an interactive data table summarizing the key crystallographic parameters for the analogous compound, 4-(4-nitrophenyl)thiomorpholine. mdpi.com

| Parameter | Value for 4-(4-nitrophenyl)thiomorpholine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3525(5) |

| b (Å) | 10.3755(4) |

| c (Å) | 7.4464(3) |

| β (°) | 96.325(2) |

| Volume (ų) | 1025.34(7) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., VCD, ROA) for Absolute Configuration of Chiral Sulfoxides

The sulfoxide group in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful tools for determining the absolute configuration of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

VCD measures the difference in absorption of left and right circularly polarized infrared light as a function of frequency. The resulting VCD spectrum provides information about the stereochemistry of the molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the chiral sulfoxide can be unambiguously determined.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These calculations solve approximations of the Schrödinger equation to yield valuable information on bond lengths, bond angles, and electronic properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the molecular geometry and electronic properties of complex organic molecules.

In a typical DFT study, the ground-state electronic energy of the molecule is determined from its electron density. The process involves selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). Common functionals like B3LYP are often paired with basis sets such as 6-31G* or the def2 series for reliable results. mdpi.comepstem.net

For a molecule like 4-(3-methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide, DFT would be used to:

Optimize the Molecular Geometry: Determine the lowest-energy conformation by calculating bond lengths, bond angles, and dihedral angles. Studies on the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) have used DFT to reveal that the thiomorpholine (B91149) ring adopts a stable chair conformation. mdpi.comresearchgate.net Such calculations also show how substituents, like the nitrophenyl group, can exist in different orientations (e.g., axial vs. equatorial) and how the gas-phase theoretical structure may differ from the solid-state crystal structure due to packing forces. mdpi.comresearchgate.net

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Generate Spectroscopic Data: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. epstem.net

Table 1: Typical Molecular and Electronic Parameters Obtainable from DFT Calculations

| Parameter Category | Specific Data Points | Purpose |

|---|---|---|

| Molecular Geometry | Bond Lengths (Å) | Defines the distance between atomic nuclei. |

| Bond Angles (°) | Determines the angles between adjacent bonds. | |

| Dihedral Angles (°) | Describes the rotation around a chemical bond. | |

| Electronic Properties | HOMO Energy (eV) | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy (eV) | Indicates the energy of the lowest-energy electron-accepting orbital; relates to electron-accepting ability. | |

| HOMO-LUMO Gap (eV) | Correlates with chemical reactivity and stability. | |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | |

| Spectroscopic Data | Vibrational Frequencies (cm⁻¹) | Predicts IR and Raman spectral peaks for structural identification. |

| NMR Chemical Shifts (ppm) | Predicts ¹H and ¹³C NMR signals to aid in structure elucidation. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Hartree-Fock (HF) theory is the simplest ab initio method. While HF systematically neglects a portion of the electron correlation, making it less accurate than DFT for many applications, it serves as a foundation for more advanced and accurate methods. eurjchem.comnih.gov

Higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, incorporate electron correlation more rigorously. Although computationally expensive, these methods are often used to provide benchmark energies and geometries against which less costly methods like DFT can be compared. For a molecule of this size, such methods would typically be reserved for calculating specific properties with high accuracy, such as the energy barrier for a particular reaction or conformational change.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide has several sources of conformational flexibility, including the puckering of the thiomorpholine ring and rotation around the single bonds connecting the rings and substituents.

A potential energy surface (PES) is a mathematical map that plots a molecule's energy as a function of its geometric parameters, such as the rotation around one or more single bonds (dihedral angles). By systematically scanning these parameters and calculating the energy at each point, a PES can be generated.

The key features of a PES are:

Minima: Valleys on the surface that correspond to stable, low-energy conformations (conformers). For the thiomorpholine ring, these would include the chair, boat, and twist-boat forms.

Saddle Points: Points that are maxima in one direction and minima in others, corresponding to transition states that represent the energy barrier between two stable conformers.

Theoretical studies on similar cyclic systems use PES mapping to identify the global minimum energy structure (the most stable conformer) and determine the relative populations of different conformers at thermal equilibrium using the Boltzmann distribution. ufms.br

A critical stereochemical feature of this compound is the sulfoxide (B87167) group. The sulfur atom in a sulfoxide is bonded to three other atoms and has one lone pair, resulting in a trigonal pyramidal geometry. This makes the sulfur atom a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S).

The two enantiomers can interconvert through a process called pyramidal inversion, where the sulfur atom and its substituents move through a planar transition state. The energy required for this inversion is known as the inversion barrier.

High Inversion Barrier: If the barrier is high (typically >20–23 kcal/mol), the enantiomers are configurationally stable and can be separated. Many alkyl and aryl sulfoxides fall into this category. researchgate.net

Low Inversion Barrier: If the barrier is low, the enantiomers rapidly interconvert at room temperature, leading to a racemic mixture. Monocyclic thiophene (B33073) S-oxides, for example, can have low inversion barriers (11–14 kcal/mol) due to aromatic stabilization of the planar transition state. researchgate.net

Computational chemistry is the primary tool for calculating these inversion barriers. By modeling the geometry and energy of both the pyramidal ground state and the planar transition state, the activation energy for inversion can be accurately predicted. This calculation is vital for understanding whether the chirality at the sulfur center of this compound is stable.

Reactivity and Reaction Mechanism Predictions

Computational methods are invaluable for predicting how and where a molecule will react. By analyzing its electronic structure, it is possible to identify reactive sites and predict the most likely pathways for chemical transformations.

Key tools for reactivity prediction include:

Molecular Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (electron-rich, red/yellow), which are attractive to electrophiles, and regions of positive potential (electron-poor, blue), which are attractive to nucleophiles. For the target molecule, an MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfoxide groups, and positive potential near the hydrogens.

Transition State Calculations: To understand a reaction mechanism, chemists use computational methods to locate the transition state structure connecting reactants and products. Calculating the energy of this transition state provides the activation energy, which determines the reaction rate. This approach is widely used to study mechanisms such as cycloadditions, substitutions, and eliminations. unimib.it

For this compound, these methods could be used to predict its behavior in various reactions, such as oxidation of the sulfur, reduction of the nitro group, or electrophilic/nucleophilic aromatic substitution on the phenyl ring.

Frontier Molecular Orbital (FMO) Theory Applications

Transition State Computations

Specific transition state computations for reactions involving this compound have not been detailed in available scientific literature. Such calculations are instrumental in elucidating reaction mechanisms, determining activation energies, and identifying the geometry of the transition state. This information is vital for understanding the kinetics and thermodynamics of a chemical process. For instance, transition state computations could be used to study the oxidation of the thiomorpholine ring or substitution reactions on the nitrophenyl group. The absence of this data limits a full mechanistic understanding of the chemical transformations of this compound.

Spectroscopic Property Simulations and Validation

While the synthesis and basic characterization of related compounds have been reported, detailed computational simulations of the spectroscopic properties of this compound are not extensively documented.

Computational NMR Chemical Shift Predictions

There is no specific data available from computational predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. This type of simulation, often performed using Density Functional Theory (DFT) methods, is a powerful tool for validating experimentally obtained spectra and for assigning specific signals to the corresponding nuclei in the molecule. Such a study would involve calculating the magnetic shielding tensors for each atom and converting them into chemical shifts, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequency Calculations (IR)

Computational studies on the vibrational frequencies (Infrared, IR) of this compound are not found in the reviewed literature. Theoretical IR spectra are typically calculated using methods like DFT to predict the frequencies and intensities of vibrational modes. These theoretical spectra are invaluable for interpreting experimental IR spectra, allowing for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the stretching of the nitro group (NO2), the sulfoxide group (S=O), and the C-O bonds of the methoxy (B1213986) group.

Solvent Effects in Theoretical Calculations

Information regarding the theoretical investigation of solvent effects on the properties of this compound is not available. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the influence of a solvent on the geometry, electronic structure, and reactivity of a molecule. These calculations are crucial for bridging the gap between theoretical predictions (often performed in the gas phase) and experimental results, which are typically obtained in solution. The lack of such studies for this compound means that its behavior in different solvent environments has not been theoretically modeled.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Thiomorpholine (B91149) 1-oxide Moiety

The thiomorpholine 1-oxide portion of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide is a functionalized heterocycle that presents several avenues for chemical transformation. The reactivity is primarily centered around the sulfoxide (B87167) group and the structural integrity of the six-membered ring.

The sulfur atom in the thiomorpholine 1-oxide moiety exists in a +IV oxidation state and can be further oxidized to the +VI state (sulfone) or reduced to the +II state (sulfide).

Oxidation to Sulfone: The oxidation of the sulfoxide group to a sulfone (thiomorpholine 1,1-dioxide) is a common transformation. This is typically achieved using strong oxidizing agents. The resulting sulfone is generally a stable, crystalline solid. Common laboratory reagents for this purpose include hydrogen peroxide, often in the presence of a catalyst, and potassium permanganate. guidechem.comgoogle.com The reaction converts the chiral sulfoxide center into an achiral sulfone group. The use of hydrogen peroxide is often preferred due to its clean byproducts (water). organic-chemistry.org

Reduction to Sulfide: Conversely, the sulfoxide can be reduced back to the corresponding sulfide (thiomorpholine). This deoxygenation reaction requires reducing agents capable of removing the sulfinyl oxygen. A variety of reagents can accomplish this transformation, with common examples including phosphorus-based reagents or specific metal-catalyzed systems. This process restores the parent thiomorpholine ring system.

| Transformation | Reagent Examples | Product Moiety | Oxidation State of Sulfur |

| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄), m-CPBA | Sulfone (Thiomorpholine 1,1-dioxide) | +6 |

| Reduction | Phosphorus Trichloride (PCl₃), TAPC | Sulfide (Thiomorpholine) | +2 |

Table 1: Reagents for the Oxidation and Reduction of the Sulfoxide Group.

The structural integrity of the thiomorpholine ring can be compromised under specific reaction conditions, leading to either ring-opening or ring-contraction.

Ring-Opening Reactions: Ring-opening reactions cleave one or more bonds within the heterocyclic ring, resulting in an acyclic product. For thiomorpholine, this can occur through various mechanisms. For instance, certain biological degradation pathways involving cytochrome P450 enzymes have been shown to cleave the thiomorpholine ring, leading to intermediates like thiodiglycolic acid. nih.gov Chemical methods, such as oxidative ring-opening, can also be employed. Studies on analogous morpholine derivatives have shown that visible light-induced photocatalysis in an oxygen atmosphere can lead to the cleavage of C-C bonds within the ring. google.com

Ring-Contraction Reactions: Ring-contraction involves the conversion of the six-membered ring into a smaller, more strained ring system. wikipedia.org These reactions are less common for simple saturated heterocycles like thiomorpholine but can be induced through specific synthetic strategies. One general approach involves the formation of a reactive intermediate, such as a carbocation or a carbenoid adjacent to the ring, which then triggers a rearrangement and expulsion of a ring atom. wikipedia.org Another pathway is a deaminative ring contraction, which has been developed for related biaryl-linked dihydroazepines and could be conceptually applied. This process involves methylation of the amine, followed by a base-induced researchgate.netwikipedia.org-Stevens rearrangement and subsequent elimination. nih.gov

The sulfoxide group in 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide is a stereogenic center because the sulfur atom is bonded to three different groups (oxygen, two carbon atoms of the ring) and possesses a lone pair of electrons, resulting in a tetrahedral geometry. illinois.edu

This chirality imparts specific three-dimensional properties to the molecule. The stereochemical stability of sulfoxides is a critical aspect of their chemistry. Unlike amines, which typically undergo rapid pyramidal inversion at room temperature, sulfoxides exhibit a high barrier to inversion. The energy required for the pyramidal inversion of most sulfoxides is in the range of 38-41 kcal/mol. illinois.edu This high energy barrier means that the sulfoxide center is configurationally stable at room temperature, and enantiomers can be isolated. Racemization, or chiral inversion, typically requires harsh conditions, such as heating to temperatures above 200°C or exposure to strong acids, which can promote the inversion process. illinois.eduresearchgate.net

Reactions Involving the Nitro Group on the Phenyl Ring

The 3-methoxy-4-nitrophenyl substituent is an electron-rich aromatic ring that has been deactivated by the presence of a strong electron-withdrawing nitro group. This group is the primary site of reactivity on the aryl portion of the molecule.

The reduction of the aromatic nitro group is one of the most significant reactions for this class of compounds, as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the phenyl ring. This transformation is a key step in the synthesis of many pharmaceutical building blocks from nitroaromatic precursors. mdpi.com

The reduction is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding aniline (B41778). nih.gov A wide variety of reagents and conditions can be used to achieve this transformation, with the choice of method often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used method on an industrial scale, employing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). researchgate.netscispace.com

Sulfide Reagents: Reagents like sodium sulfide (Na₂S), sodium hydrosulfite (Na₂S₂O₄), or ammonium sulfide ((NH₄)₂S) can be used for the reduction. researchgate.netwikipedia.org This method, known as the Zinin reduction, can be particularly useful for the selective reduction of one nitro group in a polynitrated compound. stackexchange.com

| Reducing System | Typical Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Highly efficient, clean, but may reduce other functional groups (e.g., alkenes). |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Inexpensive, widely used in labs, requires stoichiometric metal and acidic workup. |

| Sodium Hydrosulfite | Na₂S₂O₄, aqueous solution | Mild conditions, often used for sensitive substrates. |

| Sodium Sulfide (Zinin Reduction) | Na₂S or (NH₄)₂S, aqueous/alcoholic solution | Can offer chemoselectivity for reducing one of multiple nitro groups. researchgate.netstackexchange.com |

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike benzene (B151609) itself, which is resistant to nucleophilic attack, aromatic rings bearing strong electron-withdrawing groups are activated towards this reaction. chemistrysteps.com

The nitro group (-NO₂) is a powerful activating group for the SNAr mechanism. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly when positioned ortho or para to a suitable leaving group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism.

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. nih.gov

Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored.

In the case of this compound, the nitro group at position 4 and the methoxy (B1213986) group at position 3 influence the ring's reactivity. The nitro group strongly activates the ring, while the methoxy group is an electron-donating group by resonance but electron-withdrawing by induction. For an SNAr reaction to occur on this specific ring, a leaving group would need to be present at a position activated by the nitro group (i.e., positions 3 or 5, ortho to the nitro group). While the methoxy group itself is generally a poor leaving group, under certain forceful conditions or with specific reagents, its displacement could be envisioned. The primary role of the existing substituents is to make the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. chemistrysteps.comlibretexts.org

Reactions Involving the Methoxy Group on the Phenyl Ring

The methoxy group (-OCH₃) is a key functional group that significantly influences the chemical behavior of the molecule. Its reactivity is primarily centered on the ether linkage and its electronic influence on the aromatic system.

Aryl methyl ethers, such as the one present in this compound, can undergo cleavage to form the corresponding phenol. This reaction typically requires harsh conditions, involving treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com Lewis acids such as boron tribromide (BBr₃) can also effect this transformation, often under milder conditions. organic-chemistry.org

The mechanism of acid-catalyzed cleavage begins with the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion from the acid, then attacks the methyl carbon in an Sₙ2 reaction, displacing the protonated aryl ether and yielding methyl iodide (or bromide) and the phenol. masterorganicchemistry.com Cleavage via attack at the sp²-hybridized aromatic carbon is disfavored. masterorganicchemistry.com

The methoxy group exerts a powerful influence on the reactivity of the phenyl ring. As an electron-donating group, it activates the ring towards electrophilic aromatic substitution (EAS) by stabilizing the carbocation intermediate (sigma complex) through resonance. researchgate.net It directs incoming electrophiles to the positions ortho and para to itself. In this compound, this would be positions C-2, C-4, and C-6.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electron-donating nature of the methoxy group is deactivating. SNAr reactions require an electron-deficient aromatic ring, typically achieved with strongly electron-withdrawing groups (like the nitro group) situated ortho or para to a good leaving group. nih.gov The methoxy group counteracts this effect by increasing electron density on the ring, making it less susceptible to nucleophilic attack. researchgate.net

Intermolecular and Intramolecular Reactivity

The functional groups in this compound allow for various potential intermolecular and intramolecular interactions. The sulfoxide and nitro groups contain highly polarized bonds and oxygen atoms that can act as hydrogen bond acceptors. This can lead to the formation of intermolecular hydrogen bonds in the presence of suitable donor molecules or self-association in the solid state, similar to what is observed in the crystal structure of the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.com

A significant intramolecular reaction for this class of compounds is the reduction of the nitro group. This transformation is a common step in medicinal chemistry to produce the corresponding aniline derivative. mdpi.comresearchgate.net The resulting amino group drastically alters the electronic properties and reactivity of the aromatic ring, converting a strongly deactivated system into a highly activated one, and provides a nucleophilic site for further functionalization, such as amide coupling. mdpi.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the chemical transformations of this polysubstituted aromatic compound.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome is dictated by the synergistic and antagonistic directing effects of the substituents. The powerful ortho-, para-directing methoxy group at C-3 strongly activates positions C-2 and C-6. The nitro group at C-4 directs meta to itself (C-2 and C-6). The thiomorpholine 1-oxide group at C-1 directs meta to itself (C-3 and C-5). The positions C-2 and C-6 are therefore the most likely sites for electrophilic attack, as they are activated by the methoxy group and also the meta-directed positions relative to the nitro group. The C-2 position is generally favored due to lesser steric hindrance compared to C-6, which is flanked by the bulky thiomorpholine 1-oxide group.

Stereoselectivity: The sulfur atom in the thiomorpholine 1-oxide ring is a stereocenter. Therefore, the compound exists as a pair of enantiomers. While no specific stereoselective reactions have been documented for this molecule, the presence of this chiral center could potentially influence the stereochemical outcome of reactions at adjacent positions or on the thiomorpholine ring itself, for example, through diastereoselective approaches.

Catalysis in Chemical Transformations

Many potential transformations of this compound would likely employ catalysis to achieve efficiency and selectivity.

Nitro Group Reduction: The conversion of the nitro group to an amine is almost universally performed using catalytic hydrogenation. This reaction typically utilizes heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Transfer hydrogenation methods using catalysts like Pd/C with a hydrogen donor (e.g., ammonium formate or cyclohexene) are also common.

Cross-Coupling Reactions: Should the aromatic ring be functionalized with a halide, the resulting aryl halide could participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The efficiency of these reactions would be influenced by the electronic nature of the substituted ring.

Ether Cleavage: While typically requiring stoichiometric strong acids, some Lewis acids can be used in catalytic amounts for ether cleavage, although this is less common for aryl methyl ethers. organic-chemistry.org

| Transformation | Functional Group Involved | Typical Catalysts |

|---|---|---|

| Reduction to Amine | Nitro (-NO₂) | Pd/C, PtO₂, Raney Ni |

| Cross-Coupling (Hypothetical) | Aryl Halide | Palladium complexes (e.g., Pd(PPh₃)₄) |

Derivatization and Analog Synthesis for Structure Reactivity Relationship Studies

Systematic Modification of the Phenyl Ring Substituents

The synthesis of analogs with varied substituents on the phenyl ring is crucial for probing the electronic and steric effects on the molecule's reactivity. The parent compound features a methoxy (B1213986) (-OCH₃) group and a nitro (-NO₂) group. The methoxy group acts as an electron-donating group through resonance, while the nitro group is a strong electron-withdrawing group. nih.gov The synthesis of related N-aryl thiomorpholine (B91149) compounds is often achieved via nucleophilic aromatic substitution, typically by reacting a substituted halo-aromatic compound (e.g., fluoronitrobenzene) with thiomorpholine. mdpi.comresearchgate.net This general method allows for the introduction of a wide variety of substituents.

Systematic modifications would involve replacing the methoxy group or introducing a third substituent to modulate the electronic environment of the ring. The reactivity of these analogs can then be assessed in subsequent chemical reactions or biological assays.

Key Research Findings:

Electron-Donating Groups (EDGs): Introducing groups like -CH₃, -OH, or -NH₂ would increase the electron density on the phenyl ring, potentially influencing the reactivity of the nitro group or the stability of the molecule.

Electron-Withdrawing Groups (EWGs): Adding further EWGs like -CN, -CF₃, or halogens (-F, -Cl, -Br) would decrease the ring's electron density, which can significantly alter reaction pathways and rates.

Below is an interactive table detailing potential analogs based on the systematic modification of the phenyl ring substituents.

| Substituent (R¹) | Substituent (R²) | IUPAC Name | Expected Electronic Effect |

| -OCH₃ | -NO₂ | 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide (Parent) | Mixed (Donating/Withdrawing) |

| -H | -NO₂ | 4-(4-Nitrophenyl)thiomorpholine (B1608610) 1-oxide | Withdrawing |

| -Cl | -NO₂ | 4-(3-Chloro-4-nitrophenyl)thiomorpholine 1-oxide | Withdrawing |

| -CH₃ | -NO₂ | 4-(3-Methyl-4-nitrophenyl)thiomorpholine 1-oxide | Donating |

| -OCH₃ | -CN | 4-(4-Cyano-3-methoxyphenyl)thiomorpholine 1-oxide | Withdrawing |

| -OCH₃ | -H | 4-(3-Methoxyphenyl)thiomorpholine 1-oxide | Donating |

Variations within the Thiomorpholine Ring System

The thiomorpholine ring offers several sites for modification. The sulfur atom, in particular, is a key target as its oxidation state significantly impacts the molecule's polarity, solubility, and hydrogen bonding capabilities. The parent compound is a sulfoxide (B87167) (1-oxide), representing one of three primary oxidation states for the sulfur atom in this moiety.

Key Research Findings:

Thiomorpholine (Sulfide): The unoxidized precursor, 4-(3-Methoxy-4-nitrophenyl)thiomorpholine, serves as the synthetic starting point. The sulfur atom in this state increases the molecule's lipophilicity compared to its morpholine analog. mdpi.com

Thiomorpholine 1-oxide (Sulfoxide): The target compound features a sulfoxide group, which introduces a stereocenter at the sulfur atom and increases polarity.

Thiomorpholine 1,1-dioxide (Sulfone): Further oxidation of the sulfoxide yields the corresponding sulfone. The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. The oxidation of the thiomorpholine sulfur is noted as a way to create analogs. mdpi.comresearchgate.net

| Oxidation State | IUPAC Name | Key Features |

| Sulfide | 4-(3-Methoxy-4-nitrophenyl)thiomorpholine | Parent sulfide, more lipophilic |

| Sulfoxide | 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide | Chiral center at sulfur, increased polarity |

| Sulfone | 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1,1-dioxide | Highly polar, strong H-bond acceptor |

Stereochemical Modifications and Diastereomer/Enantiomer Preparation

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-. The specific spatial arrangement of the atoms can have a profound impact on the molecule's interaction with other chiral molecules, such as biological receptors or enzymes.

The preparation of stereochemically pure isomers is a significant challenge that often requires asymmetric synthesis or chiral resolution techniques.

Key Research Findings:

Asymmetric Synthesis: Enantiomerically pure sulfoxides are often prepared by the asymmetric oxidation of the corresponding sulfide using a chiral oxidizing agent or catalyst. This approach allows for the selective formation of one enantiomer over the other.

Diastereomer Formation: If another chiral center is introduced into the molecule, for example by adding a substituent to one of the carbon atoms on the thiomorpholine ring, diastereomers can be formed. These diastereomers have different physical properties and can often be separated by standard techniques like chromatography or crystallization.

Stereochemical Importance: The absolute configuration of synthesized stereoisomers is critical for understanding their biological activity and for elucidating the precise structure of natural products. The synthesis of all possible stereoisomers allows for a comprehensive evaluation of their potential applications. nih.gov

| Stereoisomer Type | Description |

| Enantiomers | Non-superimposable mirror images that arise from the chiral sulfoxide center, designated as (R) and (S) isomers. |

| Diastereomers | Stereoisomers that are not mirror images. These would be formed if a second, distinct stereocenter were introduced elsewhere in the molecule. |

Quantitative Structure-Reactivity Relationships (QSRR) (e.g., Hammett correlations)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to create a mathematical model that correlates the chemical structure of a series of compounds with their measured reactivity. One of the most well-known QSRR models is the Hammett equation, which is used to quantify the effect of phenyl ring substituents on reaction rates and equilibria.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

To perform a Hammett analysis on derivatives of this compound, one would synthesize a series of analogs with different substituents on the phenyl ring (as described in section 6.1) and measure their rate constants for a specific reaction. Plotting log(k/k₀) against the known σ values for each substituent would yield a Hammett plot. The slope of this plot gives the ρ value, which provides insight into the reaction mechanism.

Illustrative Hammett Correlation Data:

The following interactive table presents hypothetical data to illustrate how a Hammett analysis would be structured for this series of compounds. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value would suggest it is favored by electron-donating groups.

| Phenyl Substituent (R) | Substituent Constant (σ) | Hypothetical Rate Constant (k) | log(k/k₀) |

| -H (Reference) | 0.00 | 1.0 x 10⁻⁴ | 0.00 |

| -CH₃ | -0.17 | 5.5 x 10⁻⁵ | -0.26 |

| -Cl | 0.23 | 2.8 x 10⁻⁴ | 0.45 |

| -CN | 0.66 | 2.1 x 10⁻³ | 1.32 |

| -NO₂ | 0.78 | 5.2 x 10⁻³ | 1.72 |

Advanced Analytical Techniques and Methodological Development

Chromatographic Methodologies for Purification and Analysis (HPLC, GC, TLC)

The purification and analytical quantification of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide can be effectively achieved using a suite of chromatographic techniques. The choice of method depends on the specific requirements of the analysis, such as sample purity, quantity, and the complexity of the matrix.

High-Performance Liquid Chromatography (HPLC): Due to the polarity imparted by the sulfoxide (B87167) and nitro groups, reversed-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this compound. A C18 stationary phase would provide effective separation based on hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic modifier like methanol or acetonitrile, with the gradient optimized to ensure adequate retention and resolution from impurities. UV detection would be highly effective, given the strong chromophore of the nitrophenyl group.

Gas Chromatography (GC): Direct analysis of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide by GC is challenging due to its relatively high molecular weight and low volatility. Thermal degradation of the sulfoxide and nitro moieties could occur at the high temperatures required for volatilization. However, GC coupled with mass spectrometry (GC-MS) could be employed following a derivatization step to increase volatility and thermal stability, although this would add complexity to the sample preparation.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for monitoring reaction progress, identifying fractions, and assessing purity. For a polar compound like this, a silica gel stationary phase would be appropriate. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) to achieve an optimal retention factor (Rf). Visualization can be readily accomplished under UV light due to the aromatic nitro group.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Analyte Class |

|---|---|---|---|---|

| HPLC | C18 Reversed-Phase | Methanol/Water or Acetonitrile/Water gradients | UV-Vis (e.g., 290 nm) | Nitrophenols and their metabolites |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium carrier gas with temperature programming | Mass Spectrometry | Derivatized morpholine compounds |

| TLC | Silica Gel G | Petroleum ether/Isopropanol (4:1) | UV light or chemical staining (e.g., stannous chloride reduction followed by diazotization) | Nitroaromatic compounds |

Advanced Crystallographic Studies (e.g., variable temperature, high-pressure)

While a crystal structure for this compound is not publicly documented, X-ray crystallography is the definitive method for elucidating its three-dimensional molecular structure and solid-state packing. The structure of the closely related unoxidized analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), has been determined, revealing a chair conformation for the thiomorpholine (B91149) ring. mdpi.comresearchgate.net

Advanced crystallographic techniques could provide deeper insights into the compound's physical properties and behavior under non-ambient conditions.

Variable-Temperature Crystallography: Studying the crystal structure over a range of temperatures (e.g., from 100 K to room temperature) can reveal information about phase transitions, thermal expansion, and the nature of intermolecular interactions. gla.ac.ukrsc.org For sulfoxides, such studies can help characterize weak intermolecular forces, like O···H interactions, which influence crystal packing. bruceryandontexist.netresearchgate.net Changes in the orientation or disorder of the methoxy (B1213986) and nitro groups with temperature could also be quantified.

High-Pressure Crystallography: Applying high pressure using techniques like diamond anvil cells can induce phase transitions and changes in bond lengths and angles. nih.gov Studies on other nitro compounds have shown that pressure can significantly alter intermolecular hydrogen bonding networks and lead to the formation of new, denser polymorphs. aip.orgnih.govrsc.org Such an analysis of the title compound could reveal its compressibility and the stability of its crystal lattice under extreme conditions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Thiomorpholine Conformation | Chair |

| Key Intermolecular Interactions | C–H···O hydrogen bonds, face-to-face aromatic stacking |

Spectroscopic Method Development for Complex Mixture Analysis